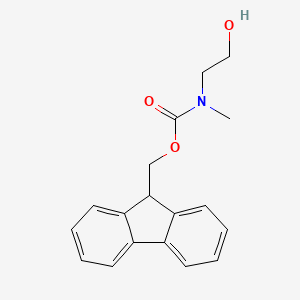

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKRUGORSXCMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192448 | |

| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147687-15-8 | |

| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147687-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate CAS number 147687-15-8

An In-Depth Technical Guide to (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate (Fmoc-Sar-ol) CAS Number: 147687-15-8

Abstract

This technical guide provides a comprehensive overview of this compound, commonly known in the scientific community as Fmoc-Sar-ol or Fmoc-MeGly-ol.[1] With the CAS number 147687-15-8, this molecule is a specialized amino alcohol derivative that serves as a critical building block in advanced organic synthesis, particularly in peptide chemistry and the development of novel therapeutic modalities. This document will delve into its chemical properties, the strategic importance of its structural components, key applications in drug discovery, detailed synthetic protocols, and essential safety information. The guide is intended for researchers, chemists, and drug development professionals who leverage specialized chemical tools to construct complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a white, powdered solid at room temperature.[2] Its structure is characterized by a central N-methyl ethanolamine core, where the amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, leaving a terminal primary hydroxyl group available for further chemical modification.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 147687-15-8[3] |

| Common Synonyms | Fmoc-Sar-ol, Fmoc-MeGly-ol[1][2] |

| Molecular Formula | C₁₈H₁₉NO₃ |

| Molecular Weight | 297.35 g/mol [3] |

Table 2: Physicochemical Properties & Storage

| Property | Value | Source |

|---|---|---|

| Appearance | White Powder | [2] |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | Keep dry in freezer; Store at 0-8 °C |[1][4] |

Caption: Chemical structure of this compound.

Core Chemistry and Strategic Significance

The utility of Fmoc-Sar-ol stems from the unique interplay of its three key structural motifs: the Fmoc protecting group, the N-methylated backbone, and the terminal hydroxyl group.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is one of the most important amine-protecting groups in modern organic synthesis, particularly for solid-phase peptide synthesis (SPPS). Its primary advantage is its stability to a wide range of reagents and its selective cleavage under mild basic conditions, typically with a solution of piperidine in an organic solvent. This orthogonality allows for the deprotection of the amine without disturbing other acid-labile protecting groups, a cornerstone of complex peptide construction.[4]

The Significance of N-Methylation

The methylation of the backbone nitrogen atom is a critical modification used to enhance the pharmaceutical properties of peptides.[5] This seemingly small structural change imparts several significant benefits:

-

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of a peptide drug.[5]

-

Improved Cell Permeability: By replacing an N-H bond with an N-CH₃ group, a hydrogen bond donor is removed. This can reduce the polarity of the peptide backbone and improve its ability to cross hydrophobic cell membranes.[5]

-

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target.

The Hydroxyl Terminus as a Functional Handle

The primary alcohol (-CH₂OH) is a versatile functional group that serves as a key reactive handle. It allows Fmoc-Sar-ol to be used as an initiator or building block for more complex structures. It can readily undergo a variety of chemical transformations, including:

-

Oxidation to an aldehyde or carboxylic acid.

-

Esterification with carboxylic acids.

-

Etherification with alkyl halides.

-

Conversion to a leaving group (e.g., tosylate) for nucleophilic substitution.

This versatility makes it an ideal starting point for the synthesis of linkers used in bioconjugation and targeted protein degradation.

Key Applications and Methodologies

Fmoc-Sar-ol is primarily applied in fields requiring precise molecular construction, such as medicinal chemistry and materials science.

Building Block for PROTACs and Molecular Glues

One of the most exciting applications for molecules like Fmoc-Sar-ol is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6]

These molecules consist of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[6] Fmoc-Sar-ol is an excellent starting scaffold for the linker component. The hydroxyl group provides a convenient attachment point for building out the linker chain, while the N-methylated backbone can be incorporated to fine-tune the linker's length, rigidity, and solubility.

Caption: Conceptual diagram of a PROTAC molecule.

Experimental Protocol: Linker Elongation via Etherification

This protocol describes a representative method for extending a linker from the hydroxyl group of Fmoc-Sar-ol using a Williamson ether synthesis. This is a foundational step in building a PROTAC linker.

Objective: To couple Fmoc-Sar-ol with a short, protected polyethylene glycol (PEG) chain (e.g., 2-bromoethoxy)ethan-1-ol, protected as a t-butyl ether) to demonstrate linker elongation.

Materials:

-

This compound (Fmoc-Sar-ol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromo-2-(2-tert-butoxyethoxy)ethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate and brine for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Preparation: Under an inert atmosphere (e.g., Argon), add Fmoc-Sar-ol (1.0 eq) to a flame-dried round-bottom flask. Dissolve in anhydrous THF.

-

Deprotonation (Causality): Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise. NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form a sodium alkoxide. This activation is necessary to make the oxygen nucleophilic for the subsequent substitution reaction. Allow the mixture to stir for 30 minutes at 0 °C.

-

Nucleophilic Substitution: Slowly add a solution of 1-bromo-2-(2-tert-butoxyethoxy)ethane (1.2 eq) in anhydrous THF to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. This neutralizes any remaining NaH.

-

Extraction and Wash: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. This removes inorganic salts and residual THF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, elongated linker precursor.

Synthesis and Purification

Fmoc-Sar-ol is typically prepared by reacting N-methylethanolamine with a suitable Fmoc-donating reagent.[7][8] The most common laboratory-scale synthesis involves 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Caption: General synthesis scheme for Fmoc-Sar-ol.

Protocol: Synthesis of Fmoc-Sar-ol

-

Dissolution: Dissolve N-methylethanolamine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution. The base is crucial to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the reaction to completion.

-

Fmoc Protection: Cool the mixture to 0 °C. Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in THF dropwise over 30 minutes. Maintaining a low temperature helps to control the exothermicity of the reaction and minimize side products.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield pure Fmoc-Sar-ol.

Safety, Handling, and Storage

While a specific safety data sheet for CAS 147687-15-8 is not broadly available, data from closely related Fmoc-protected amino alcohols can be used to guide handling procedures. These compounds are generally considered irritants.

Table 3: Hazard Information and Handling

| Category | Recommendation | Reference |

|---|---|---|

| GHS Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) | [9] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat | [9][10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [9] |

| First Aid (Skin) | Wash off with soap and plenty of water. | [11] |

| First Aid (Inhalation) | Move person into fresh air. | [11] |

| Handling | Avoid formation of dust and aerosols. Use in a well-ventilated area. |[9] |

Storage: For long-term stability, the compound should be stored in a freezer under dry conditions.[1]

Conclusion

This compound (Fmoc-Sar-ol) is a highly valuable and specialized chemical reagent. The strategic combination of a base-labile protecting group, a pharmaceutically relevant N-methylated backbone, and a versatile hydroxyl handle makes it an indispensable tool for researchers in peptide synthesis, medicinal chemistry, and the burgeoning field of targeted protein degradation. Its use enables the construction of complex, functionally optimized molecules designed to meet the therapeutic challenges of the 21st century.

References

- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)

- 9H-fluoren-9-ylmethyl (2-hydroxyethyl)

- 147687-15-8 Fmoc-Sar-ol | WATANABE CHEMICAL INDUSTRIES,LTD.

- This compound.

- Fmoc-Sar-OL CAS NO.147687-15-8 - Shandong Huashang Chemical Co., Ltd. LookChem.

- ANGENE - Product List. Interchim.

- (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)

- Material Safety D

- Safety D

- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)

- 2-[2-(Fmoc-amino)ethoxy]ethanol. Chem-Impex.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- Versatile N-Methylethanolamine: Synthesis Intermediate and Industrial Applic

- N-Methylethanolamine. Wikipedia.

Sources

- 1. 147687-15-8 Fmoc-Sar-ol | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 2. Fmoc-Sar-OL, CasNo.147687-15-8 Shandong Huashang Chemical Co., Ltd China (Mainland) [shandonghuashang.lookchem.com]

- 3. This compound – porphyrin-systems [porphyrin-systems.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 9. angenechemical.com [angenechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, a pivotal bifunctional linker building block in the rapidly evolving field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the strategic importance of this molecule, detailed synthetic protocols, in-depth characterization methodologies, and its role in the rational design of effective protein degraders.

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3]

While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2]

This compound, also known as Fmoc-Sarcosinol or Fmoc-Sar-ol, has gained prominence as a versatile building block for the construction of PROTAC linkers.[5][6] Its structure incorporates a hydroxyl group for further chemical modification, a methyl group that can influence conformational rigidity and metabolic stability, and the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is central to solid-phase peptide synthesis (SPPS) and other modular synthetic strategies.[7][8]

This guide will provide a detailed exploration of the synthesis and characterization of this key linker building block, empowering researchers to effectively incorporate it into their PROTAC design and development workflows.

Synthesis of this compound

The synthesis of the title compound is a straightforward process involving the protection of the secondary amine of N-methyl-2-aminoethanol with the Fmoc group. The choice of the Fmoc protecting group is strategic, as it is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, making it orthogonal to many other protecting groups used in complex molecule synthesis.[7]

Causality Behind Experimental Choices

The selection of reagents and conditions for the Fmoc protection of N-methyl-2-aminoethanol is guided by the principles of nucleophilic acyl substitution. N-methyl-2-aminoethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent. The reaction is typically carried out in the presence of a mild base to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Common Fmoc-donating reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While Fmoc-Cl is highly reactive, it can be sensitive to moisture and may lead to side reactions. Fmoc-OSu is often preferred due to its greater stability and ease of handling. The choice of solvent is also critical; aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to avoid side reactions with the Fmoc-donating reagent.

Detailed Experimental Protocol

This protocol is based on established methods for the Fmoc protection of amino alcohols.

Materials:

-

N-methyl-2-aminoethanol

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-aminoethanol (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M.

-

Addition of Base: Add sodium bicarbonate (2.0-3.0 equivalents) or diisopropylethylamine (1.5-2.0 equivalents) to the solution. Stir the suspension at room temperature for 10-15 minutes.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.0-1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are routinely employed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₃ | [5] |

| Molecular Weight | 297.35 g/mol | [9] |

| Appearance | White to off-white solid | |

| CAS Number | 147687-15-8 | [5][9] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be acquired.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorenyl group, the methylene protons of the ethyl group, the methyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons.

| ¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (ppm) | ¹³C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (ppm) |

| δ 7.78 (d, 2H), 7.60 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H) | δ 156.5 (C=O), 143.8, 141.3, 127.7, 127.1, 125.0, 120.0 |

| δ 4.50 (d, 2H), 4.25 (t, 1H) | δ 67.5, 61.2, 51.5, 47.2, 34.5 |

| δ 3.80 (t, 2H), 3.55 (t, 2H), 3.05 (s, 3H), 2.50 (br s, 1H) |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3500-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (carbamate) | 1720-1680 |

| C-O | 1250-1050 |

| C-N | 1250-1020 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition. For C₁₈H₁₉NO₃, the expected [M+H]⁺ is approximately 298.1438.

Application in PROTAC Development

This compound serves as a valuable building block for the synthesis of PROTAC linkers. The presence of a terminal hydroxyl group allows for its facile incorporation into the growing linker chain through various chemical transformations, such as etherification or esterification.

Workflow for PROTAC Synthesis

The general workflow for utilizing this building block in PROTAC synthesis is as follows:

Caption: General workflow for PROTAC synthesis utilizing the bifunctional linker building block.

Advantages in PROTAC Design

The structural features of this compound offer several advantages in the rational design of PROTACs:

-

Modularity: The Fmoc protecting group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols, enabling the rapid and modular assembly of diverse linker libraries.[7][8]

-

Tunability: The hydroxyl group provides a convenient handle for extending the linker chain with various chemical moieties, allowing for fine-tuning of the linker length and composition to optimize ternary complex formation.

-

Conformational Control: The N-methyl group can introduce a degree of conformational constraint to the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation and improving binding affinity for the target proteins.

-

Improved Physicochemical Properties: The incorporation of polar groups like the hydroxyl and carbamate moieties can influence the solubility and cell permeability of the final PROTAC molecule.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of PROTAC linkers. Its well-defined structure, coupled with the utility of the Fmoc protecting group, provides a robust platform for the modular and efficient construction of diverse PROTAC libraries. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, will empower researchers to accelerate the design and development of novel and effective protein degraders for a wide range of therapeutic targets.

References

-

C4 Therapeutics. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]

-

ChemBK. 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. [Link]

-

PubChem. 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate. [Link]

-

PubChem. (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

-

Pharmaffiliates. (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate. [Link]

-

PubChem. (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

ChemBK. 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 5. 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | C18H19NO3 | CID 10968500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. 147687-15-8|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Guide to the Synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Abstract

This technical guide provides an in-depth exploration of the synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, a bifunctional molecule of significant interest in chemical biology and drug development. The compound features a terminal hydroxyl group amenable to further chemical modification and a secondary amine protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This structural arrangement makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures.[1] This document details the strategic considerations, a step-by-step mechanistic pathway, a robust experimental protocol, and methods for characterization, designed for researchers and professionals in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

This compound (CAS No: 147687-15-8) is a synthetic intermediate whose value lies in its orthogonal chemical handles.[2] The Fmoc group provides robust protection for the amine functionality, which is stable under a wide range of acidic conditions but can be selectively removed with mild bases like piperidine.[3] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and related methodologies.[3][4] The free primary alcohol serves as a versatile nucleophile for subsequent esterification, etherification, or oxidation reactions.

Molecular Properties:

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₃[5] |

| Molecular Weight | 297.35 g/mol [5] |

| Appearance | Expected to be a white to off-white solid |

| Common Name | Fmoc-Sar-ol[6] |

The synthesis is predicated on a straightforward, yet crucial, chemical transformation: the selective N-acylation of a secondary amine in the presence of a primary alcohol.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the carbamate linkage logically reveals the key starting materials: N-methyl-2-aminoethanol (also known as 2-(methylamino)ethanol) and a suitable Fmoc-donating reagent.

Caption: Mechanism of Fmoc protection of N-methyl-2-aminoethanol.

Mechanistic Steps:

-

Nucleophilic Attack: The secondary amine of N-methyl-2-aminoethanol attacks the carbonyl carbon of Fmoc-Cl. The presence of the electron-donating methyl and hydroxyethyl groups enhances the nucleophilicity of the nitrogen atom.

-

Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

-

Collapse and Elimination: The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Neutralization: The liberated HCl immediately reacts with the base (e.g., sodium bicarbonate) in the reaction medium, driving the equilibrium towards the product and preventing the protonation of unreacted starting amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield the target compound with high purity, verifiable by the characterization methods outlined in the subsequent section.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| N-methyl-2-aminoethanol | C₃H₉NO | 75.11 | 1.0 | 7.51 g |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | 1.05 | 27.16 g |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 2.5 | 21.0 g |

| 1,4-Dioxane | C₄H₈O₂ | - | - | 250 mL |

| Deionized Water | H₂O | - | - | 250 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | - | 500 mL |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | 200 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | ~20 g |

Step-by-Step Procedure

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-aminoethanol (7.51 g, 100 mmol) and sodium bicarbonate (21.0 g, 250 mmol) in a mixture of 250 mL deionized water and 250 mL 1,4-dioxane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. Causality Note: Cooling is critical to control the exothermic reaction and prevent potential side reactions or degradation of the Fmoc-Cl reagent.

-

Reagent Addition: In a separate flask, dissolve Fmoc-Cl (27.16 g, 105 mmol) in 100 mL of 1,4-dioxane. Add this solution to the stirring amine solution dropwise via an addition funnel over approximately 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting amine (visualized with ninhydrin stain) and the appearance of a new, UV-active spot for the Fmoc-protected product indicates completion.

-

Work-up - Quenching and Extraction: Once the reaction is complete, pour the mixture into a 2 L separatory funnel containing 300 mL of ethyl acetate. Shake well and separate the layers. Extract the aqueous layer two more times with 100 mL of ethyl acetate. Causality Note: The organic extractions serve to move the desired product from the aqueous/dioxane mixture into a non-polar organic phase, leaving behind inorganic salts and other water-soluble impurities.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of 1 M HCl(aq) (to remove any unreacted amine), 100 mL of deionized water, and 100 mL of brine (to reduce the solubility of organic material in the aqueous phase and aid separation).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a white solid.

Expected Yield and Purity

-

Theoretical Yield: 29.74 g

-

Expected Experimental Yield: 85-95%

-

Purity (Post-Chromatography): >98% (as determined by HPLC and ¹H NMR)

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the fluorenyl group protons (δ 7.2-7.8 ppm), the CH₂ and CH of the fluorenylmethoxy moiety (δ 4.2-4.5 ppm), the N-CH₂ and O-CH₂ protons of the hydroxyethyl group (broad signals around δ 3.4-3.8 ppm), the N-CH₃ protons (a singlet around δ 2.9-3.1 ppm), and a broad singlet for the hydroxyl proton.

-

¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbamate carbonyl (~156 ppm), aromatic carbons of the fluorene group (~120-144 ppm), and aliphatic carbons corresponding to the rest of the molecule.

-

Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ at m/z 298.14 and/or the sodium adduct [M+Na]⁺ at m/z 320.12.

-

Infrared (IR) Spectroscopy: Look for a strong carbonyl stretch for the carbamate group (~1690-1710 cm⁻¹) and a broad O-H stretch for the alcohol (~3300-3500 cm⁻¹).

Synthesis Workflow Visualization

The entire process, from reagent preparation to final product characterization, can be summarized in the following workflow.

Caption: High-level experimental workflow for the synthesis.

References

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.

- 9H-fluoren-9-ylmethyl (2-hydroxyethyl)

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).

- 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Semantic Scholar.

- (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.

- Fmoc-Protected Amino Groups. Organic Chemistry Portal.

- (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)

- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.

- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)

- 147687-15-8|(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)

- (PDF) Methods for Removing the Fmoc Group.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate | 147687-15-8 [chemicalbook.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | C18H19NO3 | CID 10968500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 147687-15-8|this compound|BLD Pharm [bldpharm.com]

molecular weight of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

An In-depth Technical Guide on the Molecular Weight and Characterization of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of this compound, a key building block in advanced organic and medicinal chemistry. We will establish its precise molecular weight through theoretical calculations, outline experimental protocols for its empirical verification using mass spectrometry and HPLC, and discuss its structural significance and applications. This document is intended for researchers, scientists, and drug development professionals who utilize Fmoc-protected amino alcohols in the synthesis of complex molecules, including modified peptides, peptidomimetics, and linkers for novel therapeutic modalities.

Core Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as Fmoc-N-methyl-2-aminoethanol or Fmoc-Sar-ol, is a carbamate derivative featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This structure is fundamental to its utility in multi-step synthesis.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | PubChem[2] |

| CAS Number | 147687-15-8 | BLDpharm, PubChem[2][3] |

| Molecular Formula | C₁₈H₁₉NO₃ | BLDpharm, PubChem[2][3] |

| Common Synonyms | Fmoc-Sar-OL, Fmoc-N-methyl aminoethanol | ChemicalBook, PubChem[1][2] |

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for structural confirmation via analytical techniques.

Table 2: Molecular Weight Summary

| Parameter | Value | Notes |

|---|---|---|

| Average Molecular Weight | 297.35 g/mol | Based on natural isotopic abundance.[3] |

| Monoisotopic Mass | 297.13649347 Da | Calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).[2] Crucial for high-resolution mass spectrometry. |

The Role and Significance of the Fmoc Group

The presence of the (9H-Fluoren-9-yl)methyl carbamate, or Fmoc, group is the most defining feature of this molecule. In modern synthetic chemistry, particularly Solid-Phase Peptide Synthesis (SPPS), the protection of reactive amine groups is essential to direct the formation of desired amide bonds and prevent unwanted side reactions.[4]

Expertise & Experience: Why Fmoc Chemistry is a Dominant Strategy The Fmoc group was introduced by Carpino and Han in 1970 and has become a cornerstone of peptide synthesis for several key reasons:[4]

-

Mild Deprotection Conditions: The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically a solution of piperidine in an organic solvent. This orthogonality allows for the removal of the Fmoc group without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.

-

Compatibility: The mild conditions are compatible with a wide range of sensitive or modified amino acids, such as those with phosphorylation or glycosylation, which might be compromised under the harsher, hydrofluoric acid (HF)-based conditions of older Boc-based strategies.[4]

-

Automation-Friendly: The reaction cycles of deprotection, washing, coupling, and capping are highly amenable to automated synthesizers, which has accelerated peptide research and production.

The diagram below illustrates the fundamental workflow of Fmoc deprotection, which liberates the amine for the next coupling step in a synthetic sequence.

Caption: Workflow of Fmoc group cleavage using piperidine.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula (C₁₈H₁₉NO₃) and the atomic weights of its constituent elements.

Methodology: The calculation is the sum of the atomic weights of all atoms in the molecule: Molecular Weight = (18 × AW_Carbon) + (19 × AW_Hydrogen) + (1 × AW_Nitrogen) + (3 × AW_Oxygen)

Table 3: Atomic Weight Data for Calculation

| Element | Symbol | Count | Average Atomic Weight ( g/mol ) |

|---|---|---|---|

| Carbon | C | 18 | 12.011 |

| Hydrogen | H | 19 | 1.008 |

| Nitrogen | N | 1 | 14.007 |

| Oxygen | O | 3 | 15.999 |

Calculation:

-

(18 × 12.011) + (19 × 1.008) + (1 × 14.007) + (3 × 15.999)

-

= 216.198 + 19.152 + 14.007 + 47.997

-

= 297.354 g/mol

This calculated average molecular weight aligns perfectly with the value reported in chemical supplier databases.[3] For high-resolution mass spectrometry, the monoisotopic mass of 297.13649347 Da is the more relevant value, as it represents the molecule composed entirely of the most common isotopes.[2]

Experimental Verification Protocols

Theoretical values require empirical validation. The following protocols describe standard, self-validating laboratory procedures for confirming the molecular weight and assessing the purity of this compound.

Protocol 4.1: Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry is the definitive technique for molecular weight determination. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like carbamates, minimizing fragmentation and maximizing the signal of the molecular ion.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilute the stock solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Rationale: Formic acid is added to promote protonation of the analyte, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

-

-

Instrumentation:

-

Utilize an ESI source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Calibrate the instrument according to the manufacturer's protocol using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

-

Data Analysis:

-

Expected Result: A prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 298.14 (297.136 + 1.007).

-

Trustworthiness: Also look for other common adducts, such as the sodium adduct ([M+Na]⁺) at m/z 320.12 (297.136 + 22.990). The presence of these adducts with the correct mass difference further validates the identity of the parent molecule.

-

Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. For a pure substance, a single major peak should be observed. This ensures that the molecular weight determined by MS corresponds to the compound of interest and not a co-eluting impurity.

Caption: Standard workflow for HPLC-based purity analysis.

Step-by-Step Methodology:

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detector: UV-Vis detector set to 265 nm.

-

Rationale: The fluorenyl group of the Fmoc moiety has a strong chromophore with a characteristic absorbance maximum around 265 nm, providing high sensitivity.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the compound in acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A linear gradient from 30% B to 95% B over 20 minutes is a robust starting point.

-

Rationale: A gradient is used to ensure efficient elution of the moderately nonpolar compound while also separating any potential impurities with different polarities.

-

-

Data Analysis:

-

Expected Result: A single, sharp, symmetrical peak at a specific retention time (Rt).

-

Purity Calculation: Purity is calculated based on the area of the main peak as a percentage of the total area of all peaks detected in the chromatogram. For R&D purposes, a purity of >95% is typically required.

-

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate. While N-methyl-2-hydroxyethylamine itself is a useful building block in chemical synthesis for polymers and drugs, its Fmoc-protected form is tailored for more specific, high-value applications.[5]

-

Peptidomimetic and Modified Peptide Synthesis: The N-methylated amine and the terminal hydroxyl group allow for the creation of non-natural peptide backbones or for post-synthesis modification. This is critical in drug development to improve peptide stability, cell permeability, and biological half-life.

-

PROTAC and Linker Chemistry: Structurally similar molecules, like (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate, are explicitly used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are an emerging therapeutic modality that uses the cell's own machinery to degrade target proteins.[6] The hydroxyl group on this molecule provides a convenient handle for extending the linker chain, making it a highly relevant building block for professionals in this field.

-

Bioconjugation and Material Science: The Fmoc-protected amine allows for its incorporation into a larger structure, after which the hydroxyl group can be used for conjugation to other biomolecules, surfaces, or polymer matrices.[7][8]

References

-

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate | C17H15NO3 | CID 10858926. PubChem. Available at: [Link]

-

(9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

(9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. PubChem. Available at: [Link]

-

9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate - Introduction. ChemBK. Available at: [Link]

-

9H-fluoren-9-ylmethyl 2-fluoro-2-oxoethylcarbamate. Chemical Synthesis Database. Available at: [Link]

-

METHOD ABSTRACT / 112. Ingenieria Analitica Sl. Available at: [Link]

-

Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available at: [Link]

-

9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate. PubChem. Available at: [Link]

Sources

- 1. (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate | 147687-15-8 [chemicalbook.com]

- 2. 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | C18H19NO3 | CID 10968500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 147687-15-8|this compound|BLD Pharm [bldpharm.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Page loading... [guidechem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

This guide provides a comprehensive analysis of the solubility characteristics of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in laboratory and industrial settings.

Introduction: The Significance of Solubility in Synthesis

This compound belongs to the family of Fmoc-protected amino alcohols. The fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.[1][][3] The solubility of these protected building blocks is a critical parameter that dictates their handling, purification, and reactivity during the synthesis of complex molecules. A thorough understanding of solubility ensures optimal reaction conditions, leading to higher yields and purity of the final product.

This guide will explore the solubility profile of this compound, provide detailed protocols for its determination, and discuss the underlying chemical principles that govern its behavior in various solvents.

Theoretical Framework: Factors Influencing Carbamate Solubility

The solubility of a compound is a complex interplay of its molecular structure and the properties of the solvent. For carbamates such as this compound, several key factors come into play:

-

Polarity : The carbamate group, with its polar N-H and C=O bonds, can participate in hydrogen bonding.[4][5] The large, nonpolar fluorenyl group, however, dominates the molecule's character, suggesting that its solubility will be favored in organic solvents over water.

-

Temperature : Generally, the solubility of solid organic compounds increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning that heat input favors the dissolution of the solute.

-

pH : The pH of the solvent can significantly influence the solubility of compounds with acidic or basic functional groups.[4][5] While the carbamate group itself is relatively neutral, extreme pH values can lead to hydrolysis, breaking down the molecule and affecting its apparent solubility.[6]

-

Solvent Properties : The principle of "like dissolves like" is a useful guideline.[7] Solvents with similar polarity to the solute will be more effective at dissolving it. For a molecule with both polar and nonpolar regions, a range of solvents with varying polarities should be tested.

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the solubility of the closely related compound, (9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate, which is reported to be soluble in DMSO and methanol but insoluble in water, a similar trend can be anticipated.[8][9]

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The large, nonpolar fluorenyl group dominates the molecular structure. |

| Methanol | Soluble | A polar protic solvent that can interact with the polar carbamate and hydroxyethyl groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Likely Soluble | A common organic solvent with moderate polarity. |

| Diethyl Ether | Sparingly Soluble/Insoluble | A nonpolar solvent, less likely to effectively solvate the polar functional groups. |

| Hexane | Insoluble | A nonpolar solvent, unlikely to dissolve the compound. |

To obtain precise quantitative data, a systematic experimental determination of solubility is required. The following section provides a detailed protocol for this purpose.

Experimental Determination of Solubility: A Step-by-Step Protocol

This protocol outlines a reliable method for determining the solubility of this compound in various solvents at different temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, DMSO, DCM, diethyl ether, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Micropipettes and syringes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette, avoiding any undissolved solid.

-

For viscous solvents like DMSO, use a positive displacement pipette for accuracy.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at that specific temperature.

-

Data Interpretation and Application

The obtained solubility data will provide a quantitative measure of the compound's behavior in different solvents. This information is invaluable for:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Purification Strategy: Solubility data guides the choice of solvents for crystallization, a common method for purifying solid organic compounds.

-

Formulation Development: In pharmaceutical applications, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate is essential for developing stable and effective formulations.

Conclusion

References

-

Solubility of Things. (n.d.). Carbamate. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

- D'Alessandro, M., et al. (2020).

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

- Sović, I., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-303.

-

ChemBK. (2024, April 9). 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

-

ChemBK. (2024, April 9). 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

- Reddy, K. L., et al. (2000). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry, 65(23), 7870-7876.

-

PubChem. (n.d.). (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

- Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3533-3537.

-

Oakwood Chemical. (n.d.). (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). (9H-fluoren-9-yl)methyl 2-oxoethylcarbamate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

stability of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate under different conditions

An In-depth Technical Guide to the Stability of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Abstract

This compound is a specialized chemical entity featuring the widely utilized 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its stability profile is paramount for its successful application in multi-step organic synthesis, particularly in the fields of peptide chemistry and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it can function as a versatile linker.[1] This guide provides a comprehensive analysis of the compound's stability under various chemical and physical conditions, supported by mechanistic insights and detailed analytical protocols. We delve into the core principles governing the lability of the Fmoc group, offering researchers and drug development professionals the foundational knowledge required for its effective handling, storage, and strategic implementation in synthetic workflows.

Introduction: Structural and Functional Significance

This compound is a carbamate derivative characterized by three key structural motifs:

-

The Fmoc Group: A base-labile protecting group for amines, central to its chemical reactivity.[2][3]

-

The N-methyl Carbamate Core: The N-methylation can influence the compound's conformational properties and metabolic stability in biological systems.[4]

-

The 2-Hydroxyethyl Moiety: A terminal primary alcohol that provides a reactive handle for further synthetic modifications or conjugation.

The strategic combination of these features makes the molecule a valuable building block. However, the utility of any such reagent is fundamentally dictated by its stability. Understanding its degradation pathways is not merely an academic exercise but a practical necessity to ensure reaction efficiency, minimize byproduct formation, and guarantee the purity of the final product.

The Chemical Bedrock: Understanding Fmoc Group Lability

The stability of the entire molecule is overwhelmingly governed by the properties of the Fmoc group. Its defining characteristic is its pronounced stability in acidic environments and its selective cleavage under mild basic conditions.[5][6][] This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a cornerstone of modern solid-phase peptide synthesis (SPPS).[5][6]

Mechanism of Base-Induced Deprotection

The cleavage of the Fmoc group is not a simple hydrolysis but a two-step elimination reaction (E1cB mechanism) initiated by a base.[5][8]

-

Proton Abstraction: A base, typically a secondary amine like piperidine or morpholine, abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system.[5][8] The acidity of this proton (pKa ≈ 23 in DMSO) is a direct consequence of the aromatic stabilization of the resulting fluorenyl anion.[2]

-

β-Elimination: The formation of this stabilized carbanion triggers a subsequent β-elimination, leading to the collapse of the carbamate linkage. This releases the free amine (in this case, N-methyl-2-aminoethanol), carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).

-

Dibenzofulvene Scavenging: The liberated DBF is an electrophile and is immediately trapped by the excess amine base present in the reaction mixture to form a stable adduct (e.g., a dibenzofulvene-piperidine adduct), which drives the equilibrium towards completion.[5][8]

Caption: Base-catalyzed deprotection of the Fmoc group via an E1cB mechanism.

Stability Profile Across Different Conditions

The operational stability of this compound is a function of pH, temperature, and the presence of specific chemical reagents.

pH Stability

The compound's stability is highly pH-dependent, a direct reflection of the Fmoc group's properties.

| pH Range | Condition | Stability | Mechanistic Rationale |

| 1-6 | Strong to Mildly Acidic | High | The Fmoc group is stable towards acid.[2][6] Reagents like trifluoroacetic acid (TFA) are tolerated, providing orthogonality with Boc-group chemistry.[2] |

| 7 | Neutral | Generally Stable | Stable under neutral aqueous conditions at room temperature for reasonable durations. Prolonged storage in protic solvents is not recommended. |

| 8-10 | Mildly Basic | Limited / Unstable | Susceptible to slow cleavage. Autocatalytic decomposition can occur if the liberated amine product itself is sufficiently basic.[9] |

| >10 | Strongly Basic | Highly Unstable | Rapid deprotection occurs. Common deprotection reagents include 20% piperidine in DMF.[6][8] Other bases like morpholine, DBU, or aqueous sodium hydroxide will also induce cleavage.[] |

Thermal Stability

While primarily known for its base lability, the Fmoc group can also be cleaved thermally under base-free conditions.

-

High-Temperature Cleavage: Studies have shown that Fmoc-protected compounds can be deprotected by heating in a polar aprotic solvent like DMSO to temperatures around 120°C.[9] The reaction proceeds cleanly, often within 10-15 minutes, yielding the free amine, CO2, and dibenzofulvene.[9]

-

Advantages: This method avoids the use of amine bases, which can be advantageous for substrates sensitive to nucleophiles or epimerization.

-

Considerations: The high temperature may not be suitable for thermally sensitive substrates. The reaction also produces CO2 gas, which must be considered when performing the reaction in a closed vessel.[9] Decomposition of the carbamate group at temperatures below 200°C can be influenced by the presence of aprotic dipolar solvents like DMSO.[10][11]

Chemical Reagent Compatibility

The compound's compatibility with other reagents is crucial for planning synthetic sequences.

-

Stable Towards:

-

Unstable Towards:

-

Secondary Amines: Highly sensitive to cleavage by secondary amines like piperidine, morpholine, and piperazine.[8][12]

-

Primary Amines: Also cleaved by primary amines, though the reaction may be slower.[8]

-

Strong Nucleophiles: While not its primary degradation pathway, strong nucleophiles could potentially attack the carbamate carbonyl.

-

Hydrogenolysis: The Fmoc group is quasi-orthogonal to the Cbz group, as it can undergo hydrogenolysis (e.g., with Pd/C and H₂), although it is less reactive than benzyl groups.[2]

-

Analytical Methodologies for Stability Assessment

A systematic evaluation of stability requires robust analytical methods to quantify the parent compound and detect its degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[13][14][15]

RP-HPLC Method Development

A typical RP-HPLC method for monitoring the stability of an Fmoc-protected compound involves:

-

Column: A C18 stationary phase (e.g., XBridge BEH C18, 3.5 µm) is standard.[13]

-

Mobile Phase: A gradient elution using water and acetonitrile (ACN) is common.[13] Acidic modifiers like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid (0.1%) are used to ensure sharp peak shapes.

-

Detection: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, making UV detection highly sensitive.[6] Monitoring at wavelengths around 262 nm or 300 nm is effective for detecting the parent compound and the dibenzofulvene adduct, respectively.[8][15]

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a self-validating system for assessing the compound's stability across a range of pH values.

Caption: Experimental workflow for conducting a pH-dependent stability study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) of this compound in a suitable organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

-

Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 4.0 citrate, pH 7.4 phosphate, pH 10.0 carbonate).

-

Incubation: At time t=0, dilute the stock solution into each buffer at a fixed ratio (e.g., 1:9 v/v) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Incubate the solutions at a controlled temperature (e.g., 25°C).

-

Time-Point Sampling: Withdraw aliquots from each incubation mixture at predetermined time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Immediately quench the degradation by diluting the aliquot into a highly acidic solution (e.g., mobile phase A containing 0.1% TFA) to neutralize any base and stabilize the sample for analysis.

-

HPLC Analysis: Inject the quenched samples onto a calibrated RP-HPLC system.

-

Data Analysis: Record the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Conclusion and Practical Recommendations

The stability of this compound is fundamentally dictated by the base-labile Fmoc protecting group. It offers excellent stability under acidic conditions but is readily cleaved by bases, particularly secondary amines. Thermal cleavage in polar aprotic solvents presents a base-free alternative for deprotection.

For Researchers, Scientists, and Drug Development Professionals:

-

Storage: The compound should be stored as a solid in a dry, dark environment at low temperatures (e.g., 2-8°C or -20°C for long-term storage) to ensure maximum shelf life.[16][17]

-

Solution Handling: Prepare stock solutions in anhydrous aprotic solvents (e.g., DMF, ACN). Avoid preparing stock solutions in basic solvents or storing them for extended periods, especially if moisture is present.

-

Reaction Planning: When designing synthetic routes, ensure that all preceding and subsequent steps are compatible with the Fmoc group's stability profile. Avoid basic reagents or conditions unless deprotection is the intended outcome.

-

Workup Procedures: During aqueous workups, use neutral or slightly acidic conditions (pH < 7) to prevent premature cleavage. Avoid basic washes (e.g., with sodium bicarbonate solution) if the Fmoc group needs to be retained.

By understanding these principles, researchers can confidently and effectively utilize this versatile molecule in their synthetic endeavors, ensuring high yields and product purity.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]

-

Vommina, V. S., et al. (2009). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. Retrieved from [Link]

-

García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Retrieved from [Link]

-

ChemBK. (2024). 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Simeunovic, J., et al. (2013). Thermal Cleavage of the Fmoc Protection Group. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. Retrieved from [Link]

-

Chimia. (2013). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 9H-fluoren-9-ylmethyl 2-fluoro-2-oxoethylcarbamate. Retrieved from [Link]

-

MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

PubChem. (n.d.). (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-[2-(Fmoc-amino)ethoxy]ethanol. Retrieved from [Link]

-

PubChem. (n.d.). (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. Retrieved from [Link]

-

ResearchGate. (2016). Improved acidolytic deprotection conditions for the Fmoc-based solid-phase synthesis of thioxo peptides. Retrieved from [Link]

-

Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

-

PubChem. (n.d.). (9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. genscript.com [genscript.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phenomenex.com [phenomenex.com]

- 15. agilent.com [agilent.com]

- 16. medkoo.com [medkoo.com]

- 17. 2-(Fmoc-amino)ethanol 97 105496-31-9 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, also known as Fmoc-Sarcosinol or Fmoc-N-methyl-ethanolamine, is a specialized amino alcohol derivative. Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS), and an N-methylated amino alcohol moiety.[1] This N-methylation is a critical modification in drug development, often introduced to enhance the metabolic stability and bioavailability of peptide-based therapeutics by rendering them less susceptible to enzymatic degradation.[1]

Given its role as a sophisticated building block in the synthesis of modified peptides and other complex molecules, rigorous and unambiguous structural confirmation is paramount. This guide provides a comprehensive framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a simple listing of data points to explain the causality behind the analytical choices, providing a self-validating system for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H and ¹³C NMR Spectral Data

While specific experimental spectra for this compound are not widely published, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be derived from its chemical structure and established chemical shift principles. The following tables summarize the expected chemical shifts for this compound in a common deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H1', H8' | 7.75 - 7.85 | Doublet | 2H | ~7.5 | Aromatic protons adjacent to the fused ring system, deshielded. |

| H4', H5' | 7.55 - 7.65 | Doublet | 2H | ~7.5 | Aromatic protons deshielded by the ring current. |

| H2', H3', H6', H7' | 7.30 - 7.45 | Triplet of triplets | 4H | ~7.5 | Overlapping aromatic protons experiencing shielding effects. |

| H9' | 4.20 - 4.30 | Triplet | 1H | ~6.5 | Methine proton of the fluorenyl group, coupled to the adjacent CH₂ group. |

| H10 | 4.40 - 4.50 | Doublet | 2H | ~6.5 | Methylene protons adjacent to the carbamate oxygen, coupled to the H9' proton. |

| H2 | 3.60 - 3.75 | Triplet | 2H | ~5.5 | Methylene protons adjacent to the hydroxyl group. |

| H1 | 3.40 - 3.55 | Triplet | 2H | ~5.5 | Methylene protons adjacent to the carbamate nitrogen. |

| H4 | 2.90 - 3.10 | Singlet | 3H | - | Methyl protons on the nitrogen atom. |

| OH | Variable | Broad Singlet | 1H | - | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Data

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 (C=O) | 156.0 - 157.0 | Carbonyl carbon of the carbamate functional group. |

| C4a', C4b' | 143.5 - 144.5 | Quaternary aromatic carbons at the fluorenyl ring fusion. |

| C8a', C9a' | 141.0 - 142.0 | Quaternary aromatic carbons at the fluorenyl ring fusion. |

| C1'-C8' (CH) | 120.0 - 128.0 | Aromatic carbons of the fluorenyl group.[2] |

| C10 | 67.0 - 68.0 | Methylene carbon attached to the carbamate oxygen. |

| C2 | 60.0 - 62.0 | Methylene carbon bearing the hydroxyl group. |

| C1 | 50.0 - 52.0 | Methylene carbon attached to the carbamate nitrogen. |

| C9' | 47.0 - 48.0 | Methine carbon of the fluorenyl group. |

| C4 | 35.0 - 37.0 | Methyl carbon attached to the nitrogen. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust procedure for acquiring high-quality 1D and 2D NMR spectra, ensuring reliable data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.